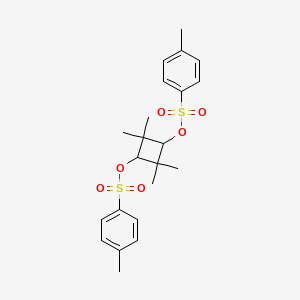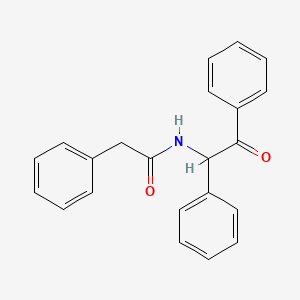![molecular formula C10H7Cl5N2O2 B13998079 Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester CAS No. 32979-36-5](/img/structure/B13998079.png)
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and an azo group, which contribute to its distinct reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester typically involves the reaction of 2,4,6-trichloro-3-methylphenylamine with dichloroacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the azo group.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different chlorinated acetic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the azo group and chlorine atoms, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, dichloro-, methyl ester: Shares the dichloroacetic acid moiety but lacks the azo group and additional chlorine atoms.
(2,4,6-trichloro-phenoxy)-acetic acid methyl ester: Contains the trichlorophenyl group but differs in the overall structure and functional groups.
Uniqueness
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester is unique due to its combination of multiple chlorine atoms and an azo group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
32979-36-5 |
|---|---|
Molekularformel |
C10H7Cl5N2O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
methyl 2,2-dichloro-2-[(2,4,6-trichloro-3-methylphenyl)diazenyl]acetate |
InChI |
InChI=1S/C10H7Cl5N2O2/c1-4-5(11)3-6(12)8(7(4)13)16-17-10(14,15)9(18)19-2/h3H,1-2H3 |
InChI-Schlüssel |
PNUUGVNXZSVYME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1Cl)Cl)N=NC(C(=O)OC)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


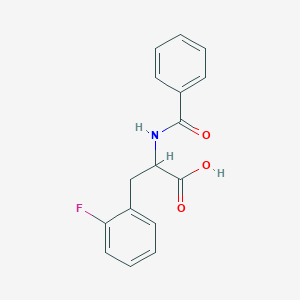

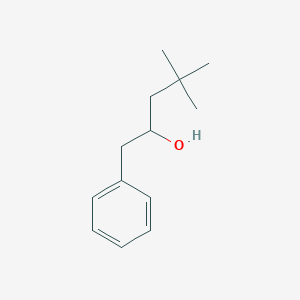

![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
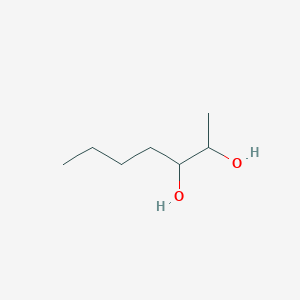
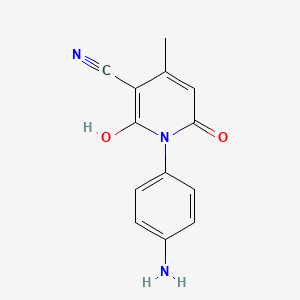
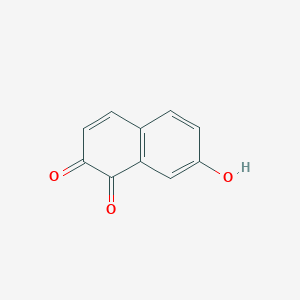
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
